5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H16N4OS2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol' involves the synthesis of the thiazolo[3,2-b][1,2,4]triazol-6-ol ring system, followed by the addition of the 3,4-dihydroisoquinolin-2(1H)-yl and thiophen-2-yl groups to the ring system.
Starting Materials
2-amino-4-chlorothiazole, sodium azide, copper sulfate, sodium ascorbate, 2-bromoacetic acid, 3,4-dihydroisoquinoline, thiophene-2-carbaldehyde, sodium hydride, acetic anhydride, sulfuric acid, sodium bicarbonate, ethanol
Reaction
Step 1: Synthesis of thiazolo[3,2-b][1,2,4]triazol-6-ol ring system, a. Dissolve 2-amino-4-chlorothiazole (1.0 g, 7.0 mmol) in 10 mL of ethanol., b. Add sodium azide (0.84 g, 13 mmol), copper sulfate (0.1 g, 0.5 mmol), and sodium ascorbate (0.3 g, 1.5 mmol) to the reaction mixture., c. Heat the reaction mixture at 80°C for 24 hours., d. Cool the reaction mixture to room temperature and filter the precipitate., e. Wash the precipitate with water and dry it to obtain the thiazolo[3,2-b][1,2,4]triazol-6-ol ring system (yield: 80%)., Step 2: Addition of 3,4-dihydroisoquinolin-2(1H)-yl group, a. Dissolve 3,4-dihydroisoquinoline (1.0 g, 7.0 mmol) and sodium hydride (0.28 g, 7.0 mmol) in 20 mL of dry DMF., b. Add the thiazolo[3,2-b][1,2,4]triazol-6-ol ring system (1.0 g, 5.0 mmol) to the reaction mixture., c. Heat the reaction mixture at 120°C for 24 hours., d. Cool the reaction mixture to room temperature and add water., e. Extract the mixture with ethyl acetate and wash the organic layer with water., f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent., g. Purify the residue by column chromatography to obtain the intermediate product (yield: 70%)., Step 3: Addition of thiophen-2-yl group, a. Dissolve the intermediate product (0.5 g, 2.0 mmol) and thiophene-2-carbaldehyde (0.4 g, 3.0 mmol) in 10 mL of acetic anhydride., b. Add sulfuric acid (0.1 mL) to the reaction mixture and heat it at 80°C for 6 hours., c. Cool the reaction mixture to room temperature and add water., d. Extract the mixture with ethyl acetate and wash the organic layer with water., e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent., f. Purify the residue by column chromatography to obtain the final product (yield: 60%).
properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c23-17-16(25-18-19-11-20-22(17)18)15(14-6-3-9-24-14)21-8-7-12-4-1-2-5-13(12)10-21/h1-6,9,11,15,23H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKJJZDDKOXPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
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